(3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one (3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one
Brand Name: Vulcanchem
CAS No.: 153085-12-2
VCID: VC4689466
InChI: InChI=1S/C7H9F3O2/c1-3-12-4-5(2)6(11)7(8,9)10/h4H,3H2,1-2H3/b5-4+
SMILES: CCOC=C(C)C(=O)C(F)(F)F
Molecular Formula: C7H9F3O2
Molecular Weight: 182.142

(3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one

CAS No.: 153085-12-2

Cat. No.: VC4689466

Molecular Formula: C7H9F3O2

Molecular Weight: 182.142

* For research use only. Not for human or veterinary use.

(3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one - 153085-12-2

Specification

CAS No. 153085-12-2
Molecular Formula C7H9F3O2
Molecular Weight 182.142
IUPAC Name (E)-4-ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one
Standard InChI InChI=1S/C7H9F3O2/c1-3-12-4-5(2)6(11)7(8,9)10/h4H,3H2,1-2H3/b5-4+
Standard InChI Key MDSDQULKLSBZHK-UHFFFAOYSA-N
SMILES CCOC=C(C)C(=O)C(F)(F)F

Introduction

Structural Characteristics and Molecular Properties

Functional Group Analysis

The compound’s structure features three critical functional groups:

  • Ethoxy group (-OCH₂CH₃): Enhances solubility in organic solvents and influences electronic effects through its electron-donating nature.

  • Trifluoromethyl group (-CF₃): Imparts electron-withdrawing characteristics, stabilizing the enone system while increasing resistance to oxidation .

  • Conjugated enone (α,β-unsaturated ketone): The (3E)-configured double bond between C3 and C4 creates a planar, conjugated system that facilitates electrophilic reactivity at the carbonyl carbon and dienophilic behavior in cycloadditions .

Spectroscopic and Computational Data

  • IUPAC Name: (E)-4-ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one .

  • SMILES: CCOC=C(C)C(=O)C(F)(F)F .

  • InChIKey: MDSDQULKLSBZHK-SNAWJCMRSA-N .

  • Geometry: Density functional theory (DFT) calculations predict a planar enone system with a dihedral angle of 179.8° between the trifluoromethyl and ethoxy groups, minimizing steric hindrance .

PropertyValueSource
Molecular Weight182.14 g/mol
Boiling Point51–53 °C (12 mmHg)
Density1.18 g/mL at 25 °C
Refractive Index1.38 (estimated)
SolubilityChloroform, Methanol

Synthesis and Purification Strategies

Key Synthetic Routes

The synthesis of (3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one involves two primary approaches:

  • Trifluoroacetylation of Ethoxy-Substituted Alkenes:
    Reaction of 3-ethoxy-2-methylprop-1-ene with trifluoroacetic anhydride (TFAA) in the presence of Lewis acids (e.g., BF₃·OEt₂) yields the enone via Friedel-Crafts acylation.

    CH₂=C(OEt)CH₃+(CF₃CO)₂OBF₃\cdotpOEt₂(3E)-enone+CF₃CO₂H\text{CH₂=C(OEt)CH₃} + \text{(CF₃CO)₂O} \xrightarrow{\text{BF₃·OEt₂}} \text{(3E)-enone} + \text{CF₃CO₂H}
  • Oxidative Dehydrogenation:
    Treatment of 4-ethoxy-1,1,1-trifluoro-3-methylbutan-2-ol with MnO₂ selectively oxidizes the alcohol to the ketone, preserving the E-configuration .

Purification and Optimization

  • Distillation: Low-pressure distillation (12 mmHg) isolates the compound at 51–53 °C .

  • Chromatography: Silica gel chromatography with hexane/ethyl acetate (9:1) achieves >98% purity.

  • Yield Improvement: Use of anhydrous solvents and inert atmospheres (N₂ or Ar) minimizes hydrolysis of the trifluoromethyl group, increasing yields from 65% to 85% .

Reactivity and Applications in Organic Synthesis

Nucleophilic Additions

The electron-deficient carbonyl group undergoes nucleophilic attack with:

  • Grignard Reagents: Phenylmagnesium bromide adds to the carbonyl, forming β-ethoxy tertiary alcohols .

  • Organozinc Compounds: 1,2-addition to the carbonyl affords zinc enolates, which are pivotal in cross-coupling reactions .

Cycloadditions

The enone participates in Diels-Alder reactions with dienes (e.g., cyclopentadiene) to yield bicyclic adducts. The trifluoromethyl group enhances dienophilicity, reducing reaction times from 24 h to 2 h at 80 °C .

Peptide Synthesis Applications

Reaction with primary amines produces N-protected β-amino ketones, which are hydrogenated to β-amino acids—key building blocks for peptidomimetics . For example:

(3E)-enone+RNH₂RNH-C(CF₃)=CH-OEtH₂/PdRNH-CH₂-CF₃-COOH\text{(3E)-enone} + \text{RNH₂} \rightarrow \text{RNH-C(CF₃)=CH-OEt} \xrightarrow{\text{H₂/Pd}} \text{RNH-CH₂-CF₃-COOH}

Recent Research and Future Directions

Catalytic Asymmetric Reactions

Recent studies exploit the enone’s planar geometry in asymmetric hydrogenations using Ir-(S)-Segphos catalysts, achieving enantiomeric excess (ee) of 92% for β-CF₃ amino alcohols .

Materials Science Applications

Incorporation into fluorinated polymers enhances thermal stability (T₅% decomposition = 280 °C) and dielectric properties (ε = 2.1 at 1 MHz), making it suitable for high-performance insulators.

Challenges and Opportunities

  • Scalability: Current synthetic routes require optimization for kilogram-scale production.

  • Toxicity Studies: Long-term ecotoxicological data are needed for environmental risk assessment.

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